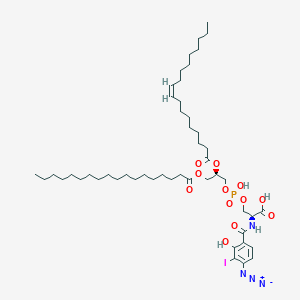
Asa-PS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidosalicylic acid-phosphatidylserine is a compound that combines the properties of 4-azidosalicylic acid and phosphatidylserine. 4-Azidosalicylic acid is a photoactivatable molecule that can form reactive intermediates upon exposure to ultraviolet light, while phosphatidylserine is a phospholipid that plays a crucial role in cell membrane structure and function. This compound is particularly useful in biochemical research, especially in the study of ligand-receptor interactions through photoaffinity labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidosalicylic acid-phosphatidylserine typically involves the conjugation of 4-azidosalicylic acid with phosphatidylserine. The process begins with the preparation of photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid. Upon ultraviolet light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azidosalicylic acid-phosphatidylserine undergoes several types of chemical reactions, including:
Photolysis: The azide group in 4-azidosalicylic acid photolyzes upon exposure to ultraviolet light, forming a reactive nitrene.
Covalent Bond Formation: The reactive nitrene forms covalent bonds with proximal amino acid residues within receptor proteins.
Common Reagents and Conditions
Ultraviolet Light: Used to induce photolysis of the azide group.
Radiolabeled Iodine: Often incorporated into the photoreactive ligand for detection purposes.
Major Products Formed
The major product formed from these reactions is a cross-linked ligand-receptor complex, which can be detected by SDS-PAGE and autoradiography .
Applications De Recherche Scientifique
4-Azidosalicylic acid-phosphatidylserine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves the formation of a reactive nitrene upon ultraviolet light irradiation. This nitrene forms covalent bonds with proximal amino acid residues within receptor proteins, leading to the formation of a cross-linked ligand-receptor complex . Phosphatidylserine, on the other hand, plays a role in regulating membrane protein function and is involved in signaling pathways such as the AKT and PKC pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidosalicylic Acid: A photoactivatable molecule used in photoaffinity labeling.
Phosphatidylserine: A phospholipid involved in cell membrane structure and function.
Uniqueness
4-Azidosalicylic acid-phosphatidylserine is unique because it combines the properties of both 4-azidosalicylic acid and phosphatidylserine. This combination allows it to be used in specialized biochemical studies, particularly in the visualization of ligand-receptor interactions through photoaffinity labeling .
Propriétés
Numéro CAS |
124155-78-8 |
|---|---|
Formule moléculaire |
C49H82IN4O12P |
Poids moléculaire |
1077.1 g/mol |
Nom IUPAC |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
Clé InChI |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















